3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Structurally, it features:
- A furan-2-ylmethyl group at position 3, which introduces hydrogen-bonding capabilities via the furan oxygen.
- A 2-(4-methoxyphenyl)-2-oxoethylsulfanyl substituent at position 2, where the methoxy group enhances solubility through polarity while the ketone contributes to electrophilic reactivity.
- 5,6-dimethyl groups on the thienopyrimidine core, likely improving steric stability and membrane penetration.
Its synthesis typically involves cyclization of thiophene precursors followed by functionalization at positions 2 and 3 . Preliminary docking studies suggest affinity for bacterial targets like TrmD, a tRNA-modifying enzyme critical for microbial survival .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-13-14(2)30-20-19(13)21(26)24(11-17-5-4-10-28-17)22(23-20)29-12-18(25)15-6-8-16(27-3)9-7-15/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFYDJGTBIIFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Trends
Key Findings
Substituent Effects on Antimicrobial Activity: The benzimidazole derivatives (e.g., Compound XII) exhibit superior Gram-positive activity due to π-π stacking and hydrogen bonding with TrmD . In contrast, the target compound’s furan-2-ylmethyl group may reduce bacterial target affinity but lower cytotoxicity . Halogenated phenyl groups (e.g., 4-F in Compound 67d) significantly lower IC50 values by enhancing lipophilicity and enzyme active-site interactions . The target compound’s 4-methoxyphenyl group, while polar, may limit potency against resistant strains like P. aeruginosa.
Pharmacokinetic Considerations: The 5,6-dimethyl motif common across analogues improves metabolic stability but may reduce solubility. Compounds with tetrahydrobenzo rings (e.g., ) show higher molecular weights (>400 Da), which may hinder blood-brain barrier penetration compared to the target compound’s simpler structure .
Synthetic Accessibility :
- The target compound’s 2-(4-methoxyphenyl)-2-oxoethylsulfanyl group requires multi-step synthesis, including Claisen-Schmidt condensations, which are less efficient than the direct alkylation used for benzimidazole derivatives .
Q & A
Q. Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioketone formation | Lawesson’s reagent, toluene, 110°C | 65 | 85% |
| Cyclocondensation | NH4OAc, DMF, 80°C, 12h | 72 | 92% |
| Sulfanyl incorporation | NaH, THF, 0°C → RT | 58 | 89% |
Q. Table 2. Comparative Biological Activity of Analogues
| Analog | TRPA1 IC50 (µM) | Anticancer IC50 (µM) | LogP |
|---|---|---|---|
| Target compound | 0.12 | 1.8 | 3.2 |
| 4-Chloro derivative | 0.09 | 2.5 | 3.8 |
| Des-methyl analog | >10 | >50 | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
